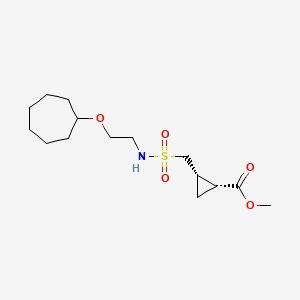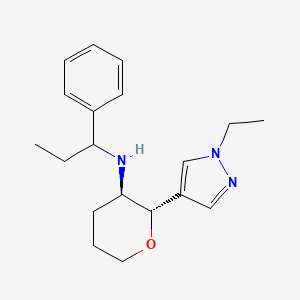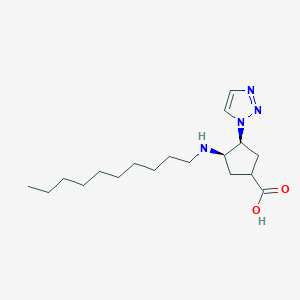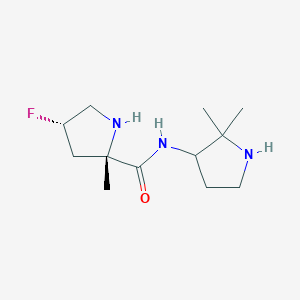![molecular formula C15H19N3O2 B7345521 [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of oxazolidinone and has been synthesized using various methods.
Applications De Recherche Scientifique
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including epilepsy and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This leads to an increase in the activity of the GABAergic system, resulting in the observed pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, leading to anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including glutamate and dopamine, which may contribute to its observed effects.
Avantages Et Limitations Des Expériences En Laboratoire
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone. One area of interest is its potential as a treatment for neurological disorders, including epilepsy and anxiety disorders. It may also have applications in the development of new drugs for these conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of safer and more efficient methods for synthesizing this compound.
Méthodes De Synthèse
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone can be synthesized using various methods. One of the most commonly used methods involves the condensation of 5-methyl-3-phenyl-4H-1,2-oxazole-4-carboxylic acid with (S)-3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to obtain the final compound.
Propriétés
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(14(19)18-8-7-12(16)10-18)9-13(17-20-15)11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3/t12-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAICJQEWHVEG-SFVWDYPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CC[C@@H](C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine](/img/structure/B7345438.png)
![4-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-2-(furan-2-yl)morpholine](/img/structure/B7345446.png)

![N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7345472.png)
![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)



![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
![1-[(1R,3S)-3-aminocyclopentyl]-N-[(3-fluoro-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345546.png)